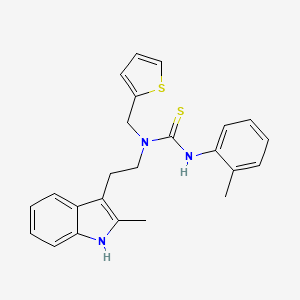

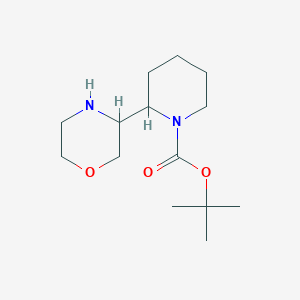

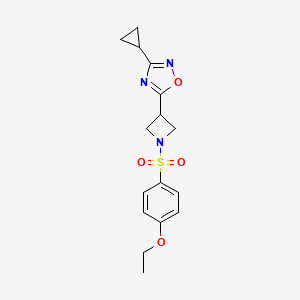

![molecular formula C21H23N3O6S B2507818 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide CAS No. 302807-18-7](/img/structure/B2507818.png)

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide is a chemical entity that appears to be designed for biological activity, given the presence of a sulfamoyl group and a methoxyphenoxy moiety. These structural features are reminiscent of compounds that have been studied for their potential therapeutic effects, such as the inhibition of steroid sulfatase (STS) in the treatment of breast cancer and the modulation of electronic and stereochemical properties for various biological activities .

Synthesis Analysis

The synthesis of similar sulfamoylated compounds has been reported in the context of developing potent STS inhibitors. These compounds are typically synthesized by appending various substituents to a phenolic core structure, followed by sulfamoylation . The synthesis process often involves multiple steps, including the protection of functional groups, coupling reactions, and purification techniques. The exact synthetic route for this compound is not detailed in the provided papers, but it likely follows similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of compounds with sulfamoyl and methoxyphenoxy groups has been studied using various analytical techniques, including 1H NMR spectroscopy and X-ray diffraction analysis . These studies reveal the existence of diastereomers and conformers, which can significantly influence the biological activity of the compounds. The presence of intramolecular hydrogen bonds and the influence of electronic interactions on the stability of different conformers are also important considerations in the molecular structure analysis .

Chemical Reactions Analysis

The chemical reactivity of sulfamoylated compounds can involve interactions with biological targets such as enzymes. For instance, the inhibition of STS by sulfamoylated phenol derivatives is a result of the compound's ability to interact with the active site of the enzyme, leading to a decrease in the enzyme's activity . Additionally, the metabolic fate of related compounds has been studied, revealing various pathways such as hydroxylation, N-demethylation, O-methylation, and conjugation . These metabolic reactions can significantly alter the pharmacokinetic profile and efficacy of the drug.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfamoylated compounds are influenced by their molecular structure. The electronic properties, such as dipole moments and charge distribution, can affect solubility and membrane permeability . The presence of different functional groups also impacts the compound's acidity, basicity, and hydrogen bonding capacity, which are critical for its interaction with biological molecules and enzymes . The stereochemistry of the compound can lead to different pharmacological effects and metabolic pathways, as observed in the metabolic fate of related sulfamide compounds .

Applications De Recherche Scientifique

Biological Activities and Metal Complex Formation

Sulfonamide-derived compounds, including structures related to N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide, have been synthesized and characterized for their biological activities and ability to form metal complexes. A study by Chohan and Shad (2011) reported the synthesis of such compounds and their metal complexes, revealing moderate to significant antibacterial activity and good antifungal activity (Chohan & Shad, 2011).

Photodynamic Therapy Applications

A recent study focused on the synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including structures related to the compound . This research, led by Pişkin, Canpolat, and Öztürk (2020), explored the photophysical and photochemical properties of these compounds, highlighting their potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).

Antimicrobial Activities

Another aspect of the compound's applications includes its potential antimicrobial activities. Helal et al. (2013) synthesized a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives, which share a structural resemblance to this compound. These compounds demonstrated significant antibacterial and antifungal activities, comparable to standard antimicrobial agents (Helal et al., 2013).

Propriétés

IUPAC Name |

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O6S/c1-13-14(2)23-30-21(13)24-31(26,27)19-11-5-16(6-12-19)22-20(25)15(3)29-18-9-7-17(28-4)8-10-18/h5-12,15,24H,1-4H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZAPOCBMJVKCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

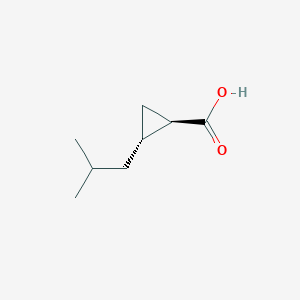

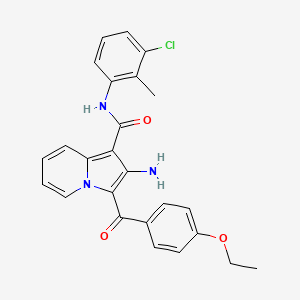

![Tert-butyl 4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-1-carboxylate](/img/structure/B2507741.png)

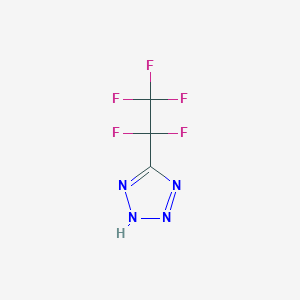

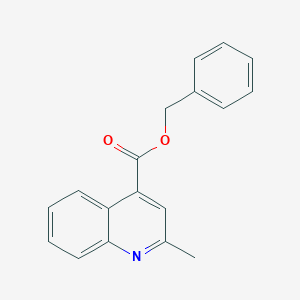

![3-[(4-Nitrobenzyl)sulfanyl]-2-thiophene-carboxylic acid](/img/structure/B2507742.png)

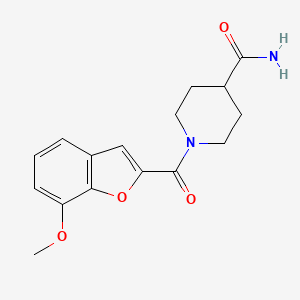

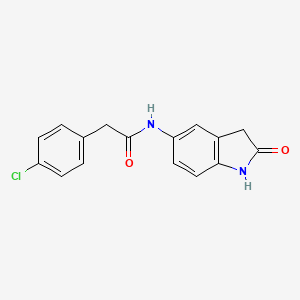

![(E)-4-(Dimethylamino)-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-enamide](/img/structure/B2507745.png)

![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2507746.png)

![[3-(4-Ethoxyphenyl)isoxazol-5-yl]methan-1-ol](/img/structure/B2507754.png)